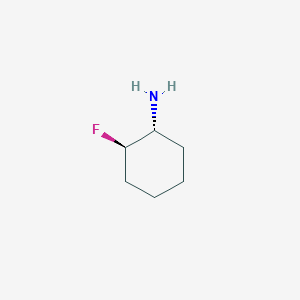
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions, and a nitrile group at the carbon adjacent to the phenyl ring. It is a white crystalline solid with a density of 1.2±0.1 g/cm³ and a boiling point of 394.4±42.0 °C at 760 mmHg .
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 1-(3,4,5-Trimethoxyphenyl)cyclobutane with hydrogen cyanide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include amides, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can lead to various cellular effects, including apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(3,4,5-Trimethoxyphenyl)cyclobutane: Lacks the nitrile group, leading to different chemical reactivity and applications.
1-(3,4,5-Trimethoxyphenyl)acetonitrile: Contains a different carbon framework, affecting its physical and chemical properties.
1-(3,4,5-Trimethoxyphenyl)propionitrile:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H17NO3/c1-16-11-7-10(14(9-15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
YDNWPWZZQXRQFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


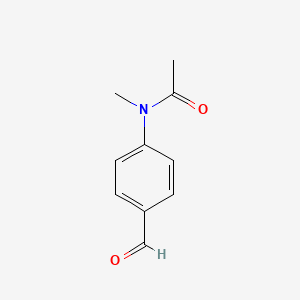
![Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate](/img/structure/B11722244.png)
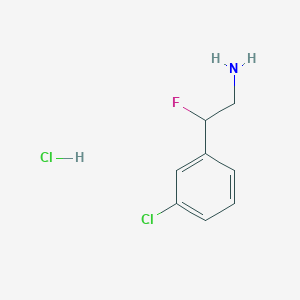

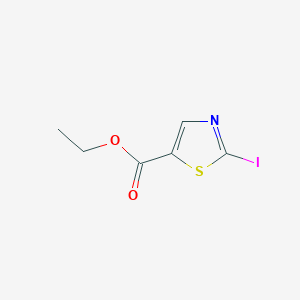

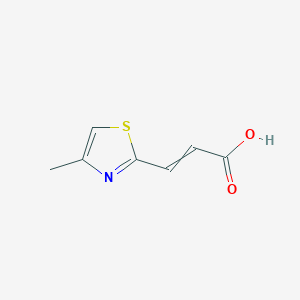
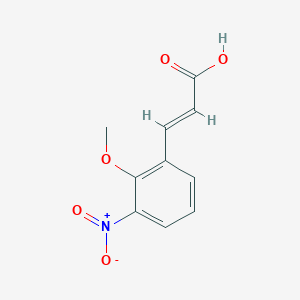
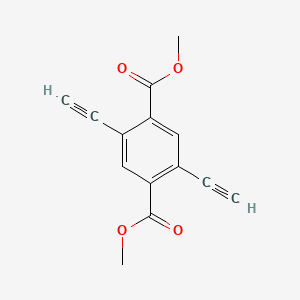
![6-Chloropyrido[3,2-D]pyrimidine-2,4-diol](/img/structure/B11722304.png)
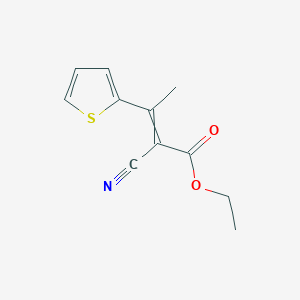
![3-[2-(Benzyloxy)ethyl]oxetane](/img/structure/B11722310.png)
![6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B11722314.png)
